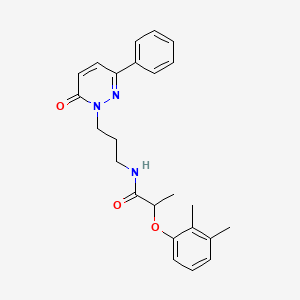
2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, typically starting with the formation of an amide bond or the coupling of aromatic systems. For instance, the synthesis of antipyrine derivatives as reported involves the reaction of halogenated benzamides with antipyrine moieties to yield the final products in good yields . Similarly, the synthesis of naproxen derivatives involves the reaction of amines with naproxen . These methods suggest that the synthesis of the compound may also involve amide bond formation and possibly aromatic substitutions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, UV, IR, and mass spectrometry . X-ray crystallography has been used to determine the solid-state structure, revealing the presence of hydrogen bonds and π-interactions that stabilize the molecular assembly . These techniques could be applied to the compound of interest to elucidate its molecular structure and confirm the presence of specific functional groups.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is influenced by the presence of functional groups such as amides, aromatic systems, and halogens. The antipyrine derivatives exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which can affect their reactivity . The presence of a dimethylamino group in some compounds can also influence their electronic properties and thus their chemical behavior . These insights suggest that the compound may also participate in similar interactions, affecting its reactivity in chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure. For example, poor water solubility is a common issue for some of these compounds, which can impact their pharmacological applications . The presence of aromatic systems and amide linkages can also influence properties such as melting point, solubility, and stability. The compound , with its complex structure, is likely to exhibit unique physical and chemical properties that would need to be empirically determined using appropriate analytical techniques.
科学的研究の応用
Anticancer Potential
Research has explored the anticancer and antiproliferative effects of compounds similar to 2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide. For example, dinuclear gold(III) oxo complexes with bipyridyl ligands showed potential as cytotoxic and anticancer agents, particularly against the human ovarian carcinoma cell line A2780 (Casini et al., 2006).
Herbicidal Activity
Some derivatives structurally related to the compound have been noted for their herbicidal activity. For instance, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effectiveness as a herbicide (Liu et al., 2008).
Neuroprotective Properties
Compounds with structural similarities to 2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide have shown promise as neuroprotective agents. For example, N-acylaminophenothiazines have been identified as effective neuroprotectants and selective butyrylcholinesterase inhibitors, which are potentially useful in treating Alzheimer's disease (González-Muñoz et al., 2011).
Synthesis and Structural Studies
Extensive research has been conducted on the synthesis and structural characterization of compounds related to 2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide. Studies focus on understanding the crystal structures and chemical properties of these compounds to better grasp their potential applications (Shi & Lin, 1997).
Molecular Docking and Computational Studies
Molecular docking and computational analyses have been employed to explore the binding properties and potential biological activities of similar compounds. These studies are vital for predicting the pharmacological potential and optimizing the structural features of these compounds (Al-Suwaidan et al., 2016).
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-17-9-7-12-22(18(17)2)30-19(3)24(29)25-15-8-16-27-23(28)14-13-21(26-27)20-10-5-4-6-11-20/h4-7,9-14,19H,8,15-16H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOOAAAMYBISBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(diethylamino)-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3009239.png)


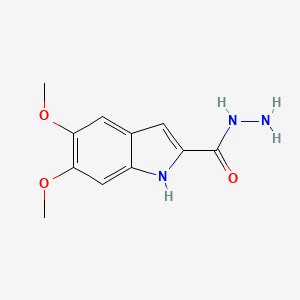
![1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3009246.png)
![2-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B3009247.png)
![N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3009248.png)

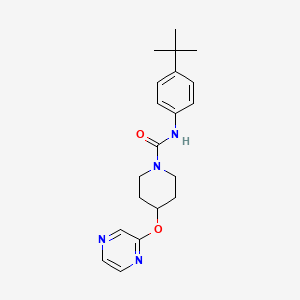
![5,5,7,7-Tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3009252.png)
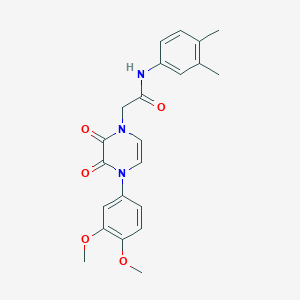
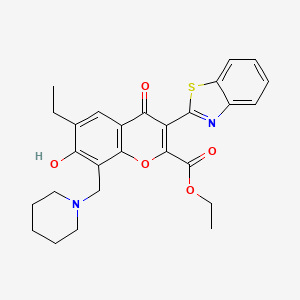
![N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009257.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)